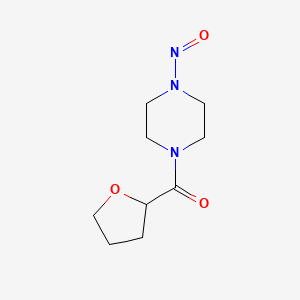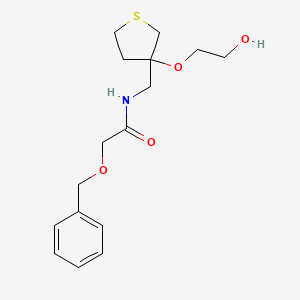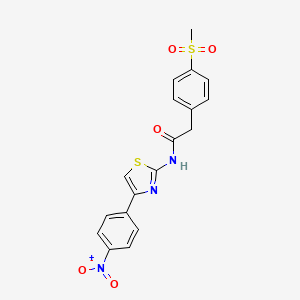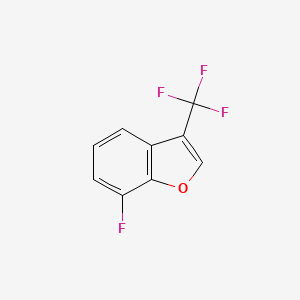![molecular formula C13H12F3NO3 B2829845 5-Oxo-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxylic acid CAS No. 1016499-07-2](/img/structure/B2829845.png)
5-Oxo-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Oxo-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1016499-07-2 . It has a molecular weight of 287.24 . The compound is stored at room temperature and appears as a powder .
Molecular Structure Analysis
The compound’s IUPAC name is 5-oxo-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinecarboxylic acid . Its InChI Code is 1S/C13H12F3NO3/c14-13(15,16)10-3-1-2-8(4-10)6-17-7-9(12(19)20)5-11(17)18/h1-4,9H,5-7H2,(H,19,20) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 287.24 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The derivative of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid has been synthesized for potential antibacterial applications. These compounds, featuring the pyrrolidine ring and methylamino residues, were evaluated against various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, showing moderate to good activity (Devi et al., 2018).
Spectroscopic Properties and Quantum Mechanical Study
Investigations into the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid utilized various techniques, including FT-IR, NMR, and UV, alongside quantum chemical methods. This comprehensive study provides insights into the molecule's structural and electronic characteristics, facilitating further applications in chemical research (Devi et al., 2020).
Organic Catalysis
The compound (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid was used in catalysis, demonstrating the ability to induce high yield and excellent regio- and enantioselectivity in the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate. This showcases the potential of related compounds in facilitating highly selective synthetic transformations (Chowdhury & Ghosh, 2009).
Crystal Structure Insights
Research into the crystal structure of related compounds, such as 5-(trifluoromethyl)picolinic acid, revealed intricate hydrogen-bonding networks, providing valuable data for understanding the solid-state properties of similar molecules. This knowledge aids in the design of materials with desired physical and chemical properties (Ye & Tanski, 2020).
Chemical Reactivity and Mechanism Studies
Studies on the reactivity of pyridine- and carboxylic acid-derived compounds with metal salts under various conditions offer insights into the synthesis of coordination polymers and other complex structures. Such research provides a foundation for developing new materials with potential applications in catalysis, adsorption, and more (Ghosh, Savitha, & Bharadwaj, 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3/c14-13(15,16)10-3-1-2-8(4-10)6-17-7-9(12(19)20)5-11(17)18/h1-4,9H,5-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXJFGFVNVEYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2829768.png)

![3-(3-Fluorophenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2829770.png)






![2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2829781.png)
